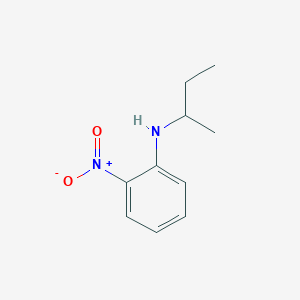

N-(sec-Butyl)-2-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

N-butan-2-yl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-8(2)11-9-6-4-5-7-10(9)12(13)14/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREOIGVTRISZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of N Sec Butyl 2 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For N-(sec-Butyl)-2-nitroaniline, NMR studies are essential to confirm the identity and purity of the compound and to understand the electronic interactions between the aromatic ring, the nitro group, and the sec-butyl substituent.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the sec-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the secondary amine.

The aromatic region would likely display a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. Based on the spectrum of 2-nitroaniline (B44862), the proton ortho to the nitro group (H-3) would be the most deshielded, appearing at the lowest field. The other aromatic protons (H-4, H-5, and H-6) would resonate at higher fields, with their exact chemical shifts and coupling patterns determined by their position relative to the two substituents.

The sec-butyl group would present four distinct proton environments:

-NH- proton: A broad singlet, the chemical shift of which is sensitive to solvent and concentration.

Methine proton (-CH-): A multiplet resulting from coupling with the adjacent methyl and methylene (B1212753) protons.

Methylene protons (-CH₂-): A complex multiplet due to coupling with the methine and terminal methyl protons. These protons are diastereotopic and may exhibit different chemical shifts.

Terminal methyl protons (-CH₃): A triplet from coupling with the adjacent methylene protons.

Methyl protons adjacent to the methine group (-CH₃): A doublet due to coupling with the methine proton.

A predicted ¹H NMR data table is presented below, with chemical shifts (δ) estimated in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 8.0 - 8.2 | dd | ~8.5, ~1.5 |

| Aromatic H-4 | 6.7 - 6.9 | t | ~7.5 |

| Aromatic H-5 | 7.3 - 7.5 | ddd | ~8.5, ~7.0, ~1.5 |

| Aromatic H-6 | 6.6 - 6.8 | d | ~8.5 |

| -NH- | 5.0 - 6.0 | br s | - |

| -CH- (sec-butyl) | 3.5 - 3.8 | m | - |

| -CH₂- (sec-butyl) | 1.5 - 1.8 | m | - |

| Terminal -CH₃ (sec-butyl) | 0.9 - 1.1 | t | ~7.5 |

| -CH₃ (on CH) (sec-butyl) | 1.2 - 1.4 | d | ~6.5 |

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon framework of the molecule. The spectrum would show ten distinct signals, corresponding to the six aromatic carbons and the four carbons of the sec-butyl group.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bearing the nitro group (C-2) is expected to be highly deshielded, while the carbon attached to the amino group (C-1) would also be shifted downfield. The remaining aromatic carbons would appear at chemical shifts influenced by the combined electronic effects of the nitro and N-sec-butyl groups.

For the sec-butyl group, the methine carbon directly attached to the nitrogen atom would be the most deshielded. The other carbons of the sec-butyl chain would resonate at higher fields, in the typical aliphatic region.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 | 145 - 150 |

| Aromatic C-2 | 130 - 135 |

| Aromatic C-3 | 125 - 130 |

| Aromatic C-4 | 115 - 120 |

| Aromatic C-5 | 135 - 140 |

| Aromatic C-6 | 118 - 122 |

| -CH- (sec-butyl) | 50 - 55 |

| -CH₂- (sec-butyl) | 28 - 32 |

| Terminal -CH₃ (sec-butyl) | 10 - 15 |

| -CH₃ (on CH) (sec-butyl) | 20 - 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the methine proton of the sec-butyl group and the adjacent methylene and methyl protons. In the aromatic region, COSY would help to trace the connectivity of the coupled protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the signal of the methine proton of the sec-butyl group would show a correlation to the signal of the methine carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study conformational isomers. The IR and Raman spectra of this compound would be characterized by absorption bands arising from the vibrations of the nitro group, the amine group, the aromatic ring, and the alkyl chain.

The presence of the nitro and secondary amine groups gives rise to characteristic and strong absorption bands in the IR and Raman spectra.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong stretching vibrations. The asymmetric stretching vibration appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is observed between 1300-1370 cm⁻¹.

Amine Group (N-H): As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band in the region of 3300-3500 cm⁻¹. The position and broadness of this band can be influenced by hydrogen bonding. An N-H bending vibration may also be observed around 1500-1600 cm⁻¹.

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1540 | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1360 | Strong |

| Amine (N-H) | Stretch | 3350 - 3400 | Weak |

| Amine (N-H) | Bend | 1520 - 1580 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |

The rotation around the C-N bond connecting the sec-butyl group to the aniline (B41778) ring can lead to the existence of different conformational isomers. These conformers may have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

Due to steric hindrance between the bulky sec-butyl group and the ortho-nitro group, it is expected that the conformation where the sec-butyl group is oriented away from the nitro group would be energetically favored. Theoretical calculations of the vibrational frequencies for different possible conformers, when compared with the experimental spectra, could provide evidence for the predominant conformation in the solid state or in solution. Subtle shifts in the frequencies of the C-N stretching, C-H bending, or skeletal vibrations of the aromatic ring could be indicative of specific conformational arrangements. However, without experimental spectra, a definitive conformational analysis remains speculative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its ionized forms and their fragments.

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous elemental composition to a molecule by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.

For this compound, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₀H₁₄N₂O₂. This calculated exact mass is a critical parameter that is experimentally verified by HRMS to confirm the elemental composition of the compound.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₀H₁₄N₂O₂ | 194.1055 |

This table is interactive. Click on the headers to sort.

The fragmentation of a molecule within a mass spectrometer provides a veritable fingerprint, offering profound insights into its structural architecture. In the case of protonated N-alkyl-2-nitroanilines, such as this compound, studies involving collisional activation have revealed unconventional fragmentation pathways.

A notable characteristic of these compounds is the intramolecular oxidation of the alkyl chain. This process is initiated by the transfer of an oxygen atom from the nitro group to a carbon atom on the alkyl substituent. This rearrangement leads to the formation of a common intermediate that subsequently undergoes fragmentation through distinct pathways. For a butyl-substituted derivative, a significant fragmentation route involves the elimination of the elements of propanol. nih.gov

In contrast, studies on the parent compound, 2-nitroaniline, under dissociative proton and charge transfer conditions, have identified different fragmentation patterns. Upon reaction with H₃O⁺, prominent fragment ions are observed at m/z 121.04, corresponding to the loss of a water molecule from the protonated parent, and at m/z 93.06, resulting from the loss of the nitro group. nih.gov When subjected to charge transfer, 2-nitroaniline fragments to ions at m/z 108.04 (loss of NO) and m/z 92.07 (loss of NO₂). nih.gov

These distinct fragmentation behaviors, particularly the intramolecular oxidation of the N-alkyl series, provide a clear structural confirmation and a means to differentiate them from other isomers or related compounds.

| Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| Protonated N-butyl-2-nitroaniline | 195 [M+H]⁺ | - | C₃H₈O (Propanol) | Intramolecular oxidation followed by elimination nih.gov |

| Protonated 2-nitroaniline | 139 [M+H]⁺ | 121 | H₂O | Loss of water nih.gov |

| Protonated 2-nitroaniline | 139 [M+H]⁺ | 93 | HNO₂ | Loss of nitrous acid nih.gov |

| 2-nitroaniline Radical Cation | 138 [M]⁺• | 108 | NO | Loss of nitric oxide nih.gov |

| 2-nitroaniline Radical Cation | 138 [M]⁺• | 92 | NO₂ | Loss of nitro group nih.gov |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structural Analysis of Related Nitroaniline Derivatives

While specific crystallographic data for this compound is not widely available, analysis of closely related nitroaniline derivatives provides valuable insights into the expected solid-state structure, intermolecular interactions, and crystal packing architectures.

Hydrogen Bonding: A recurrent motif in the crystal packing of nitroaniline derivatives is the presence of hydrogen bonds. In many structures, N−H···O hydrogen bonds are observed, where the amino group acts as a hydrogen bond donor and the oxygen atoms of the nitro group serve as acceptors. researchgate.net These interactions can link molecules into chains or more complex networks. For instance, in 2,4-dinitro-N-methylaniline, molecules are connected into chains via N–H···O interactions. researchgate.net In other derivatives, these hydrogen-bonded chains can be further linked to form extended structures.

π-π Stacking: Aromatic π-π stacking interactions also play a significant role in the crystal packing of these planar molecules. These interactions contribute to the stabilization of the crystal lattice by promoting the parallel arrangement of aromatic rings.

The interplay of these intermolecular forces results in diverse crystal packing architectures. For example, some derivatives form centrosymmetric dimers through N–H···O interactions, which then assemble into two-dimensional sheets via further hydrogen bonding. researchgate.net The specific nature and geometry of the substituents on the nitroaniline core influence the balance of these interactions, leading to a variety of packing arrangements.

| Derivative | Key Intermolecular Interactions | Resulting Crystal Architecture |

|---|---|---|

| 2,4-dinitro-N-methylaniline | N–H···O, C–H···O | Chains linked into an extended structure researchgate.net |

| 2-amino-4-nitro-N-methylaniline | N–H···O | Centrosymmetric dimers forming 2D sheets researchgate.net |

This table is interactive. Click on the headers to sort.

Mechanistic Investigations and Chemical Reactivity of N Sec Butyl 2 Nitroaniline

Reactivity at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

Secondary amines like N-(sec-Butyl)-2-nitroaniline readily undergo acylation when treated with acylating agents such as acyl halides or anhydrides. For instance, acetylation with acetic anhydride would yield the corresponding N-acetyl derivative, N-(sec-Butyl)-N-(2-nitrophenyl)acetamide. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Generally, these reactions may be conducted in the presence of a base to neutralize the acid byproduct. The amount of acyl anhydride or acyl halide used is typically in the range of 0.8 to 1.5 moles per mole of the nitroaniline compound. google.com

Table 1: General Conditions for Acylation of Nitroanilines

| Parameter | Condition |

| Acylating Agent | Acyl anhydride or acyl halide |

| Stoichiometry | 0.8 to 1.5 moles of acylating agent per mole of nitroaniline google.com |

| Solvent | Aprotic solvents like tetrahydrofuran (THF) |

| Catalyst/Additive | Often performed in the presence of a base (e.g., sodium hydride) google.com |

| Temperature | Typically room temperature |

As a secondary amine, this compound reacts with nitrosating agents, such as nitrous acid (HNO₂), to form an N-nitrosamine. Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. organic-chemistry.orgbyjus.com The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from nitrous acid, on the nucleophilic amine nitrogen. byjus.com This process is known as N-nitrosation.

The formation of N-nitroso compounds can be influenced by several factors. The reaction can be catalyzed by anions like thiocyanate. nih.gov Conversely, certain compounds, such as ascorbic acid, can inhibit nitrosation by scavenging the nitrosating agent. nih.gov Various reagents and conditions can be employed for N-nitrosation, including tert-butyl nitrite (TBN) or specialized complexes that act as a source of nitrosonium ions under mild conditions. organic-chemistry.org Studies on secondary amines show that both N-nitrosamines and N-nitramines can be formed, with the product distribution depending on pH and reaction conditions. nih.gov

Diazotization is a process that converts primary aromatic amines into diazonium salts. organic-chemistry.orglkouniv.ac.inmychemblog.com These salts are highly valuable synthetic intermediates. libretexts.orglumenlearning.comunacademy.com The reaction requires the amine to be primary (Ar-NH₂) to allow for the formation of the characteristic N≡N triple bond of the diazonium ion (Ar-N₂⁺). lkouniv.ac.inmychemblog.com

This compound is a secondary amine, as its nitrogen atom is bonded to two carbon atoms (one in the aromatic ring and one in the sec-butyl group). Consequently, it cannot undergo the standard diazotization reaction to form a stable aryl diazonium salt. Instead, as described in the previous section, it reacts with nitrous acid to yield an N-nitrosamine. The presence of an electron-withdrawing group, such as the nitro group in the ortho position, reduces the nucleophilicity of the amino nitrogen, which can make reactions like nitrosation more difficult compared to aniline (B41778). lkouniv.ac.in

Table 2: Comparison of Reactivity with Nitrous Acid

| Amine Type | Substrate Example | Product |

| Primary Aromatic Amine | 2-Nitroaniline (B44862) | 2-Nitrobenzenediazonium salt |

| Secondary Aromatic Amine | This compound | N-Nitroso-N-(sec-butyl)-2-nitroaniline |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a key functional group that strongly influences the molecule's reactivity, both through its own transformations and its electronic effects on the aromatic ring.

The most significant reaction of the nitro group in this context is its reduction to a primary amino group (-NH₂). This transformation converts this compound into N¹-(sec-butyl)benzene-1,2-diamine. This reduction is a fundamental process in organic synthesis, often used to introduce an amino group onto an aromatic ring, which typically starts with the corresponding nitro compound. libretexts.org

A variety of reducing agents and catalytic systems can accomplish this transformation. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst, Pd/C), or treatment with metals in acidic media (e.g., tin or iron in hydrochloric acid). pearson.com More modern methods utilize reagents like nickel-catalyzed hydrosilylation or hypophosphites with a Pd/C catalyst, which can offer high yields and selectivity under mild conditions. researchgate.netresearchgate.net The choice of reagent can be critical, especially if other functional groups that could also be reduced are present in the molecule.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

| H₂/Pd/C | Catalytic hydrogenation; a common and clean method. |

| Sn/HCl or Fe/HCl | Classic method involving a metal in acidic solution. |

| Sodium Borohydride (NaBH₄) | Can reduce nitro compounds in the presence of catalysts like thiols. researchgate.net |

| Hypophosphites with Pd/C | Provides good yield and selectivity in short reaction times. researchgate.net |

| Nickel-catalyzed Hydrosilylation | An effective system for the chemoselective transfer hydrogenation of nitro compounds. researchgate.net |

Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution (EAS) by either donating or withdrawing electron density.

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both its strong negative inductive (-I) and resonance (-M or -R) effects. pearson.comscispace.comquora.com This withdrawal of electron density from the aromatic ring deactivates it towards attack by electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation slower than for benzene itself. quora.comquora.com The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, meaning these positions are strongly deactivated. quora.com Consequently, the nitro group is a meta-director for further electrophilic substitution. pearson.comquora.comquora.com

Conversely, the N-(sec-butyl)amino group is an activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (+M or +R effect), increasing the electron density of the ring, particularly at the ortho and para positions. pearson.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. Therefore, amino groups are ortho, para-directors. pearson.comquora.com

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the sec-butylamino group and the nitro group. These groups exert opposing effects on the electron density of the benzene ring, which in turn governs the regioselectivity and rate of electrophilic aromatic substitution reactions.

The positions at which electrophiles attack the benzene ring are dictated by the directing effects of the existing substituents. In this compound, the sec-butylamino (-NHCH(CH₃)C₂H₅) group and the nitro (-NO₂) group compete to direct incoming electrophiles.

The sec-butylamino group is a potent activating group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles. Consequently, the sec-butylamino group is a strong ortho, para-director. libretexts.orgpressbooks.pub

Conversely, the nitro group is a strong deactivating group. youtube.com Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. pearson.comquora.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least electron-deficient and therefore the preferred site for electrophilic attack. The nitro group is thus a meta-director. youtube.compearson.com

In a disubstituted benzene ring like this compound, the regiochemical outcome of an EAS reaction is determined by the interplay of these directing effects. The general rule is that the more powerful activating group dictates the position of substitution. masterorganicchemistry.com In this case, the strongly activating sec-butylamino group overrides the directing effect of the strongly deactivating nitro group.

Therefore, electrophilic substitution is expected to occur at the positions that are ortho and para to the sec-butylamino group. These positions are C4 and C6. The nitro group is at the C2 position.

Position 4 (para to the amino group): This position is strongly activated.

Position 6 (ortho to the amino group): This position is also strongly activated.

Position 3 and 5 (meta to the amino group): These positions are less activated and are also meta to the deactivating nitro group.

Steric hindrance from the bulky sec-butyl group may influence the ratio of ortho to para substitution, often favoring the less hindered para position (C4). masterorganicchemistry.comchemistrytalk.org

Table 1: Predicted Regioselectivity of EAS Reactions on this compound

| Reaction | Electrophile (E+) | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | N-(sec-Butyl)-2,4-dinitroaniline |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-N-(sec-butyl)-2-nitroaniline, 4-Chloro-N-(sec-butyl)-2-nitroaniline |

| Sulfonation | SO₃ | 4-(sec-Butylamino)-3-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Not typically successful due to the deactivating nitro group and potential for the Lewis acid catalyst to complex with the amino group. |

| Friedel-Crafts Acylation | RC=O⁺ | Not typically successful for the same reasons as alkylation. vanderbilt.edu |

This compound can undergo degradation through several pathways, with one of the most significant being intramolecular cyclization under basic conditions to form a benzimidazole derivative.

A well-documented reaction for N-alkyl-2-nitroanilines is a base-mediated cyclization that results in the formation of benzimidazole N-oxides. rsc.orgconicet.gov.ar This intramolecular condensation involves the nucleophilic attack of the amino group's nitrogen (after deprotonation by a base) on one of the oxygen atoms of the adjacent nitro group. This process is a key synthetic route for preparing substituted benzimidazole N-oxides. conicet.gov.arrsc.org

The proposed mechanism involves the following steps:

A base (e.g., NaOH) abstracts a proton from the secondary amine, forming an anion.

The resulting anion facilitates an intramolecular nucleophilic attack on the nitro group.

A subsequent rearrangement and loss of a hydroxide ion leads to the formation of the stable, five-membered benzimidazole N-oxide ring.

This reaction pathway highlights the unique reactivity conferred by the ortho positioning of the amino and nitro groups.

Other potential degradation pathways for this compound could include:

Reduction of the nitro group: Under reducing conditions (e.g., catalytic hydrogenation), the nitro group can be reduced to an amino group, yielding N¹-(sec-butyl)benzene-1,2-diamine. This diamine is a precursor for the synthesis of various heterocyclic compounds, including benzimidazoles (without the N-oxide). vinhuni.edu.vn

Oxidation: Strong oxidizing agents could potentially lead to the degradation of the aromatic ring or oxidation of the sec-butylamino side chain.

Table 2: Potential Degradation Pathways and Byproducts of this compound

| Condition | Pathway | Major Byproduct(s) |

|---|---|---|

| Strong Base (e.g., NaOH), Heat | Intramolecular Cyclization | 1-Hydroxy-2-(ethylmethyl)benzimidazole 3-oxide (tautomeric form of a benzimidazole N-oxide) |

| Reducing Agents (e.g., H₂/Pd, Sn/HCl) | Nitro Group Reduction | N¹-(sec-Butyl)benzene-1,2-diamine |

| Strong Oxidation | Ring/Side-chain Oxidation | Various degradation products (e.g., quinones, smaller aliphatic fragments) |

Computational Chemistry and Theoretical Studies on N Sec Butyl 2 Nitroaniline

Conformational Analysis and Molecular Dynamics Simulations of N-(sec-Butyl)-2-nitroaniline

Computational methods provide powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into the spatial arrangement of its constituent atoms and the intramolecular forces that govern its structure and stability.

Preferred Conformations of the sec-Butyl Group

The flexibility of the sec-butyl group attached to the aniline (B41778) nitrogen atom gives rise to several possible conformations. The rotation around the C-N and C-C single bonds of the sec-butyl group allows it to adopt various spatial orientations relative to the plane of the nitroaniline ring. Theoretical calculations, such as density functional theory (DFT), can be employed to determine the relative energies of these different conformers.

| Conformer | Dihedral Angle (°) [C(ring)-N-C(sec-butyl)-C(ethyl)] | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180 | 0.0 (most stable) | The ethyl group is positioned away from the aromatic ring, minimizing steric hindrance. |

| Gauche | ~60 | > 0.5 | The ethyl group is closer to the aromatic ring, leading to some steric strain. |

| Eclipsed | ~0 | > 3.0 | Significant steric repulsion between the ethyl group and the aromatic ring makes this conformation highly unfavorable. |

Note: The data in this table is hypothetical and based on general principles of conformational analysis. Specific computational studies are required for accurate energy values.

Molecular dynamics simulations can further elucidate the dynamic behavior of the sec-butyl group, showing the transitions between different conformations over time and the probability of finding the molecule in each conformational state at a given temperature.

Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding)

A key feature of the this compound structure is the potential for intramolecular hydrogen bonding between the amine hydrogen (N-H) and one of the oxygen atoms of the adjacent nitro group (NO2). This type of interaction is common in ortho-substituted anilines. niscpr.res.inresearchgate.netnih.gov The formation of a six-membered pseudo-ring through this hydrogen bond significantly influences the planarity of the molecule and the orientation of the nitro and amino groups.

Computational studies on the parent compound, 2-nitroaniline (B44862), have confirmed the presence of a moderately strong intramolecular hydrogen bond. niscpr.res.in This interaction leads to a preference for a planar conformation of the N-H and NO2 groups with the benzene (B151609) ring. It is expected that this compound would exhibit a similar intramolecular hydrogen bond.

Quantum chemical calculations can be used to quantify the strength and geometry of this hydrogen bond. Parameters such as the H···O distance, the N-H···O angle, and the calculated bond energy provide a detailed description of this interaction.

| Parameter | Predicted Value | Significance |

|---|---|---|

| H···O distance | ~1.9 - 2.2 Å | Indicates a relatively strong hydrogen bond. |

| N-H···O angle | ~140° - 160° | Shows a nearly linear arrangement, characteristic of strong hydrogen bonds. |

| Hydrogen Bond Energy | ~4 - 7 kcal/mol | Quantifies the stabilizing effect of the intramolecular interaction. |

Note: These values are estimations based on computational studies of similar molecules, such as 2-nitroaniline.

Spectroscopic Property Predictions (e.g., UV-Vis Absorption Spectra)

Computational chemistry can also predict the spectroscopic properties of molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of organic compounds.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the nitroaniline chromophore. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic structure of the molecule, including the effects of the substituents and intramolecular interactions.

For 2-nitroaniline, the experimental UV-Vis spectrum shows a strong absorption band around 400 nm. researchgate.netresearchgate.net This band is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. The introduction of the sec-butyl group, an electron-donating alkyl group, on the nitrogen atom is expected to cause a slight red shift (bathochromic shift) in the λmax due to the enhanced electron-donating ability of the amino group.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S0 → S1 (ICT) | ~405 - 415 | High | Intramolecular charge transfer from the substituted amino group to the nitro group. |

| π → π* | ~250 - 270 | Moderate | Electronic transition within the aromatic ring. |

Note: The predicted λmax values are estimations and may vary depending on the solvent and the specific computational method used.

The accuracy of these predictions can be benchmarked against experimental data, providing a powerful synergy between theoretical and experimental studies.

Materials Science and Application Oriented Research of N Sec Butyl 2 Nitroaniline

Role as an Intermediate in Organic Synthesis for Fine Chemicals and Building Blocks

N-(sec-Butyl)-2-nitroaniline serves as a crucial intermediate in the synthesis of a variety of fine chemicals and complex organic molecules. Its bifunctional nature, containing both a reactive amino group and a nitro group, allows for a wide range of chemical transformations.

One of the most significant applications of 2-nitroaniline (B44862) derivatives, including this compound, is in the synthesis of nitrogen-containing heterocyclic compounds, particularly benzimidazoles. Benzimidazoles are a class of compounds with a benzene (B151609) ring fused to an imidazole ring, and they exhibit a broad spectrum of biological activities, making them important in medicinal chemistry.

The synthesis of benzimidazoles from this compound typically involves a two-step process. The first step is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents such as iron powder in the presence of an acid. This reaction transforms this compound into N1-(sec-butyl)benzene-1,2-diamine.

The resulting diamine is then cyclized with a carboxylic acid, aldehyde, or other one-carbon synthon to form the benzimidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the benzimidazole ring, allowing for the synthesis of a diverse library of derivatives. The sec-butyl group at the N-1 position of the resulting benzimidazole can influence the compound's physical and biological properties.

| Reaction Step | Description | Key Reagents |

| Reduction | The nitro group of this compound is reduced to an amino group. | Iron powder, Formic acid, NH4Cl |

| Cyclization | The resulting diamine is reacted with a one-carbon source to form the benzimidazole ring. | Carboxylic acids, Aldehydes |

This synthetic route is highly versatile and allows for the creation of a wide array of substituted benzimidazoles for various applications.

Nitroanilines are fundamental building blocks in the synthesis of azo dyes and pigments. This compound can be utilized in a similar fashion. The synthesis of azo dyes involves a diazotization reaction followed by a coupling reaction.

In the first step, the primary amino group of this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures. This process, known as diazotization, converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is then coupled with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. This coupling reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the dye. The specific color of the resulting dye is influenced by the molecular structure of both the diazonium salt and the coupling component, including the presence of the sec-butyl and nitro groups.

| Reaction Step | Description | Key Reagents |

| Diazotization | The amino group of this compound is converted to a diazonium salt. | Sodium nitrite, Hydrochloric acid |

| Coupling | The diazonium salt is reacted with an electron-rich aromatic compound to form an azo dye. | Phenols, Naphthols, Anilines |

Optoelectronic Applications and Charge Transfer Characteristics of Derivatives

Derivatives of this compound have potential applications in the field of optoelectronics due to their intramolecular charge transfer (ICT) characteristics. The presence of both an electron-donating group (the sec-butylamino group) and an electron-withdrawing group (the nitro group) on the same aromatic ring creates a "push-pull" system.

In molecules like this compound, the sec-butylamino group acts as an electron donor (D) and the nitro group acts as an electron acceptor (A), connected by the π-conjugated system of the benzene ring. Upon excitation with light, an electron can be transferred from the donor to the acceptor, resulting in a charge-separated excited state. This intramolecular charge transfer is a key feature of push-pull chromophores.

This charge transfer leads to a large change in the dipole moment between the ground and excited states, which is a desirable property for nonlinear optical (NLO) materials. Materials with high NLO properties are essential for applications in optical communications, data storage, and optical signal processing. The specific electronic properties, such as the energy of the charge transfer band, can be tuned by modifying the donor and acceptor groups or by extending the π-conjugated system. Theoretical studies on similar p-nitroaniline derivatives have shown that strong electron-donating groups lead to smaller HOMO-LUMO energy gaps, which can be beneficial for optoelectronic applications.

| Component | Function | Example in this compound |

| Electron Donor (D) | Donates electron density | sec-Butylamino group |

| π-Conjugated System | Facilitates electron transfer | Benzene ring |

| Electron Acceptor (A) | Accepts electron density | Nitro group |

Contribution to Polymer Chemistry and Functional Material Development

This compound and its derivatives can be incorporated into polymers to create functional materials with specific properties. The reactive amino group allows for the covalent attachment of the molecule to a polymer backbone or for its use as a monomer in polymerization reactions.

By incorporating the push-pull chromophore of this compound into a polymer, materials with tailored optical, electronic, or sensing properties can be developed. For example, polymers containing such chromophores could be used to create materials with high nonlinear optical responses, photorefractive materials for holographic data storage, or chemosensors where the binding of an analyte perturbs the intramolecular charge transfer and leads to a detectable change in the material's optical properties.

Exploration in Controlled Release Systems (e.g., Nitric Oxide Donors)

Recent research has explored the use of N-nitrosated aryl-alkyl secondary amines as donors of nitric oxide (NO), a crucial signaling molecule in various physiological processes. This compound can serve as a precursor to such nitric oxide donors.

The secondary amino group in this compound can be nitrosated by reaction with a nitrosating agent, such as sodium nitrite in an acidic medium, to form N-(sec-Butyl)-N-nitroso-2-nitroaniline. This N-nitroso compound can then be designed to release nitric oxide under specific conditions, such as upon exposure to light (photolytically) or certain chemical triggers.

The development of controlled nitric oxide release systems is of great interest for various therapeutic applications, including the treatment of cardiovascular diseases, wound healing, and as antimicrobial agents. The rate of NO release can potentially be tuned by modifying the structure of the parent molecule, including the substituents on the aromatic ring.

| Compound Type | Precursor | Function |

| N-nitroso compound | This compound | Nitric Oxide (NO) Donor |

常见问题

Basic: What synthetic methodologies are recommended for preparing N-(sec-Butyl)-2-nitroaniline derivatives?

Methodological Answer:

this compound derivatives can be synthesized via nucleophilic aromatic substitution or alkylation of 2-nitroaniline precursors. For example:

- Alkylation Approach : React 2-nitroaniline with sec-butyl halides (e.g., sec-butyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours .

- Catalytic Reduction Followed by Functionalization : Reduce 2-nitroaniline to o-phenylenediamine using sodium borohydride or hydrazine hydrate with silica-supported Au nanoparticles as catalysts, then introduce the sec-butyl group via reductive alkylation .

Key Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via HRMS (e.g., m/z calculated for C₁₀H₁₅N₂O₂: 195.1134; observed: 195.1130) and ¹H/¹³C NMR .

Advanced: How do catalytic systems influence the reduction kinetics of the nitro group in this compound?

Methodological Answer:

The nitro group reduction efficiency depends on:

- Catalyst Type : Au nanoparticles (2–5 nm) on SiO₂ show 95% conversion in 30 minutes (TOF = 1.2 × 10⁻³ s⁻¹) due to high surface area and electron transfer efficiency. In contrast, Pd/C requires longer reaction times (2–4 hours) .

- Solvent Effects : Aqueous media with NaBH₄ favor pseudo-first-order kinetics (k = 0.025 min⁻¹), while organic solvents like ethanol slow the reaction due to reduced borohydride solubility .

Experimental Design : Use UV-Vis spectroscopy (monitor absorbance at 400 nm for nitro group disappearance) and GC-MS to track intermediates. Adjust catalyst loading (0.5–2.0 mol%) to optimize turnover .

Basic: What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assay : Prepare buffered solutions (pH 3–11) and incubate the compound at 25°C. Monitor degradation via:

- HPLC-UV : Quantify parent compound loss (e.g., retention time = 8.2 min) and degradation products .

- LC-MS/MS : Identify hydrolyzed products (e.g., 2-nitroaniline or sec-butylamine derivatives) using collision-induced dissociation .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. For example, t₁/₂ = 12 hours at pH 7, but <1 hour at pH 11 due to base-catalyzed hydrolysis .

Advanced: How can enzymatic pathways be harnessed for selective modification of this compound?

Methodological Answer:

- Nitro-Reductase Enzymes : Sphingopyxis sp. HMH’s NfnB enzyme selectively reduces the nitro group to an amine under anaerobic conditions (NADH as cofactor, 30°C, pH 7.0), yielding N-(sec-Butyl)-1,2-diaminobenzene derivatives .

- Dealkylation Pathways : Oxidative enzymes (e.g., cytochrome P450) catalyze C-N bond cleavage in the sec-butyl group, forming intermediates like (E)-2-(butan-2-ylideneamino)-5-(tert-butyl)-3-nitroaniline. Use FTIR to detect imine stretches (1650 cm⁻¹) .

Experimental Workflow :- Express NfnB in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

- Conduct reactions in Tris-HCl buffer (50 mM, pH 7.5) with 1 mM NADH.

- Monitor progress via TLC (ethyl acetate/hexane, 1:3) and HRMS .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Data : While specific AEGL values are unavailable, structural analogs (e.g., sec-butyl chloroformate) show RD₅₀ = 117 ppm in mice, indicating respiratory irritation .

- Handling Protocol :

Advanced: How can computational modeling predict reaction pathways for this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict transition states for nitro reduction or alkylation. Compare activation energies (ΔG‡) for competing pathways .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using GROMACS with OPLS-AA force fields. Analyze hydrogen-bonding networks around the nitro group .

Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

Basic: What are the contradictions in reported degradation pathways for this compound analogs?

Methodological Answer:

- Chemical vs. Enzymatic Reduction : Chemical catalysts (Au NPs) favor full nitro-to-amine conversion, while NfnB produces unstable intermediates like carbinolamine, which rearrange to Schiff bases .

- pH Dependency : Acidic conditions stabilize the nitro group, whereas alkaline conditions accelerate hydrolysis. Conflicting reports exist on whether dealkylation precedes or follows nitro reduction .

Resolution Strategy : Use isotopic labeling (¹⁵N or D) and tandem MS to trace bond cleavage sequences .

Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regiochemistry. For example, HMBC correlations between NH (δ 8.1 ppm) and C-1/C-2 resolve para vs. ortho substitution .

- X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (hexane/ethyl acetate). Refinement with SHELXL confirms bond angles and torsion .

Case Study : For N-(sec-Butyl)-4-nitrosoaniline, XRD confirmed a dihedral angle of 85° between the nitroso and benzene planes, explaining its planar instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。